2-Methyl-1-nitroso-2,3-dihydro-1H-indole
CAS No.: 85440-79-5
Cat. No.: VC21334746
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 85440-79-5 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 2-methyl-1-nitroso-2,3-dihydroindole |
Standard InChI | InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3 |
Standard InChI Key | KBCZSFIDYXEMTH-UHFFFAOYSA-N |
SMILES | CC1CC2=CC=CC=C2N1N=O |
Canonical SMILES | CC1CC2=CC=CC=C2N1N=O |
Appearance | Light Brown Solid |
Melting Point | 50-54°C |
Structural and Physical Properties
2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS: 85440-79-5) is characterized by a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol. The compound features a dihydroindole framework with a methyl group at position 2 and a nitroso group (-N=O) at position 1. This structural arrangement contributes to its unique chemical and biological properties.
Physical Characteristics
The compound exists as a crystalline solid with a melting point range of approximately 54-55°C. It demonstrates limited solubility in water but dissolves readily in various organic solvents including ethanol and dichloromethane. Its physical appearance typically ranges from pale yellow to reddish-brown.
Structural Identifiers
Various structural identifiers have been assigned to facilitate database search and chemical information exchange, as outlined in Table 1.
Table 1: Structural Identifiers of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Identifier Type | Value |
---|---|
CAS Number | 85440-79-5 |
InChI | InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3 |
InChI Key | KBCZSFIDYXEMTH-UHFFFAOYSA-N |
SMILES | CC1CC2=CC=CC=C2N1N=O |
European Community Number | 287-218-1 |
UNII | W2W4GKG0JX |
DSSTox Substance ID | DTXSID10905113 |
Synthesis Methods
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole typically involves the nitrosation of 2-methylindoline. This reaction requires specific conditions and reagents to ensure high yield and purity.
Laboratory Synthesis
The most common synthetic route employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst, typically hydrochloric acid (HCl). The reaction must be conducted under carefully controlled temperature conditions, usually between 0-5°C, to prevent over-nitrosation and formation of unwanted by-products .
Chemical Reactions
2-Methyl-1-nitroso-2,3-dihydro-1H-indole demonstrates diverse chemical reactivity, participating in various types of reactions that are valuable for both synthetic chemistry and understanding its biological interactions.
Oxidation Reactions
The compound undergoes oxidation reactions with common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically result in the formation of nitroso derivatives with altered functional group arrangements.
Reduction Reactions
Reduction of the nitroso group can be accomplished using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions generally yield amine derivatives that may exhibit different chemical and biological properties.
Substitution Reactions
The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups. Common reagents for such transformations include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Applications in Research and Industry
The unique structural and chemical properties of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole have led to its utilization across multiple scientific and industrial domains.
Analytical Chemistry
In analytical chemistry, the compound serves as a reference standard for calibration and validation of analytical methods. Its well-defined structure and properties make it valuable for quality assurance processes in chemical analysis.
Biological Studies
2-Methyl-1-nitroso-2,3-dihydro-1H-indole is employed in studies examining how nitroso compounds interact with biological macromolecules, particularly proteins and nucleic acids. These interactions are crucial for understanding potential biological effects and toxicity mechanisms.
Pharmaceutical Applications
The compound has significant relevance in the pharmaceutical industry, where it is recognized as "Impurity A" in the European Pharmacopoeia (EP) monograph for the antihypertensive drug indapamide . It is also referred to as "Indapamide Related Compound D" in pharmaceutical analysis . This identification is critical for quality control purposes in pharmaceutical manufacturing and testing.
Table 2: Pharmaceutical Relevance of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Reference System | Designation |
---|---|
European Pharmacopoeia (EP) | Indapamide Impurity A |
United States Pharmacopeia (USP) | Indapamide Related Compound D |
Pharmaceutical Industry | Quality control standard for nitrosamine detection |
Research Applications
Research applications include its use as a model compound to study the effects of nitroso compounds on biological systems. Additionally, it serves as a standard for toxicity assessments related to drug formulations.
Biological Activity
The biological activity of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole has been investigated in various contexts, revealing potential antimicrobial and anticancer properties.
Antimicrobial Properties
Research has demonstrated that the compound exhibits antimicrobial activity against various pathogens. Specifically, studies have shown significant inhibition of Staphylococcus aureus growth, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The biological mechanism of action primarily involves the interaction of the nitroso group with nucleophilic sites on proteins and nucleic acids. This interaction can lead to various modifications that may affect cellular functions such as apoptosis and cell proliferation. The nitroso group can form covalent bonds with thiols and amines in biological molecules, which is a common mechanism for many nitroso compounds.
Comparison with Similar Compounds
When compared to other nitroso compounds and indoline derivatives, 2-Methyl-1-nitroso-2,3-dihydro-1H-indole demonstrates unique chemical reactivity and biological activity. This uniqueness is largely attributed to its specific structural features, particularly the positioning of the nitroso group within the dihydroindole framework.
The compound is primarily sold as a reference standard for analytical and research purposes . It is available in various quantities, typically ranging from 25 mg to 100 mg .
Cost Analysis
The compound commands a relatively high price, reflecting its specialized nature and limited production scale. Current market prices range from approximately €944 for 25 mg to €1,303 for 100 mg, making it a relatively expensive research chemical .
Table 3: Commercial Pricing of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Quantity | Approximate Price (EUR) |
---|---|
25 mg | 944.00 |
100 mg | 1,303.00 |
Current Research Trends and Future Perspectives
Research involving 2-Methyl-1-nitroso-2,3-dihydro-1H-indole continues to evolve, with several emerging areas of investigation.
Biological Research
Ongoing studies are exploring the compound's potential biological activities, including its antimicrobial and anticancer properties. These investigations may lead to new applications in drug discovery and development.
Analytical Method Development
Researchers are developing and validating new analytical methods for the accurate quantification of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole in various matrices, including pharmaceutical formulations, environmental samples, and biological specimens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume